Product packaging for Benzothiazole, 6-methoxy-2-methylamino-(Cat. No.:CAS No. 51661-22-4)

Benzothiazole, 6-methoxy-2-methylamino-

Cat. No.: B1616470
CAS No.: 51661-22-4
M. Wt: 194.26 g/mol
InChI Key: UUXRFTMIMLTQCN-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Heterocyclic System in Chemical Sciences

The benzothiazole system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal and material chemistry. ekb.egresearchgate.net This bicyclic heterocyclic structure is noted for its planarity and rigid framework, which allows for specific and high-affinity interactions with biological targets. ekb.eg Benzothiazole and its derivatives are integral to a vast number of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netnih.gov

The versatility of the benzothiazole nucleus stems from the multiple sites available for substitution, particularly at the 2- and 6-positions, which allows for the fine-tuning of its chemical and physical properties. iosrjournals.org This adaptability has made it a key component in the development of therapeutic agents, imaging agents for conditions like Alzheimer's disease, and functional materials such as dyes and polymers. ekb.egchemsrc.com The drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features a benzothiazole core, highlighting the clinical significance of this heterocyclic system. uokerbala.edu.iq

Overview of Functional Group Contributions: 6-Methoxy and 2-Methylamino Moieties

The specific properties of Benzothiazole, 6-methoxy-2-methylamino- are dictated by its functional groups attached to the main scaffold.

The 6-methoxy group (-OCH₃) is an electron-donating group. Its presence on the benzene ring of the benzothiazole system influences the molecule's electronic properties, which can, in turn, affect its reactivity and biological interactions. nih.gov Studies on related phenolic compounds have shown that methoxy (B1213986) groups can enhance antioxidant activity by stabilizing free radicals. nih.gov In the context of benzothiazole derivatives, the position of the methoxy group is crucial; substitution at the 6-position has been observed to produce compounds with greater thermal stability compared to those with substitution at the 5-position. mdpi.com The introduction of a methoxy group has been a strategy in the synthesis of various biologically active benzothiazoles, including those with antifungal and antibacterial properties. nih.govnih.gov

The 2-methylamino group (-NHCH₃) is a modification of the more commonly studied 2-amino group. The 2-amino position of the benzothiazole ring is a primary site for chemical modification to create a diverse library of derivatives. ekb.egresearchgate.netiosrjournals.org The amino group itself is a key pharmacophore that can participate in hydrogen bonding, a critical interaction for binding to biological receptors like enzymes and DNA. iosrjournals.org Introducing a methyl group to this amine (forming a methylamino group) slightly increases its size and lipophilicity, which can alter its binding affinity, permeability across cell membranes, and metabolic stability. While much of the literature focuses on creating derivatives from the primary 2-aminobenzothiazole (B30445), the N-methylation to form the 2-methylamino variant represents a specific structural tweak to optimize a compound's pharmacological profile.

Research Trajectories and Future Directions for Benzothiazole, 6-methoxy-2-methylamino-

Future research on Benzothiazole, 6-methoxy-2-methylamino- is likely to follow the established trajectories for novel benzothiazole derivatives. The primary focus will be on synthesizing and evaluating the compound for various biological activities.

Medicinal Chemistry: A key research direction is the exploration of its potential as a therapeutic agent. Given the known anticancer and antimicrobial activities of many benzothiazole derivatives, this compound would be a candidate for screening in these areas. mdpi.comnih.gov Research has shown that substitutions at the C-6 position of the benzothiazole ring can significantly influence antiproliferative activity. mdpi.com Therefore, the specific combination of a 6-methoxy and a 2-methylamino group could yield unique biological effects. Future studies would involve synthesizing the compound and its analogs to establish a structure-activity relationship (SAR), which is crucial for optimizing lead compounds in drug discovery.

Materials Science: Benzothiazole derivatives are also used as scaffolds in the development of functional materials. chemsrc.com Their fluorescent properties make them candidates for use as probes and imaging agents. Research into fluorinated benzothiazole-based polymers for photovoltaic applications demonstrates the potential of this chemical class in developing new electronic materials. chemsrc.com Future work could explore the optical and electronic properties of Benzothiazole, 6-methoxy-2-methylamino- for such applications.

The development of green and efficient synthesis methods is another important research avenue. mdpi.com Catalyst-free reactions in environmentally benign solvents are becoming increasingly important, and applying these methods to the synthesis of this specific compound would be a valuable contribution. mdpi.com

Physicochemical and Research Data

The following tables provide available data for Benzothiazole, 6-methoxy-2-methylamino- and its closely related precursors to offer a comparative context.

Table 1: Physicochemical Properties of Benzothiazole, 6-methoxy-2-methylamino- and Related Compounds Data for the target compound is predicted or limited, while data for related compounds is from established sources.

PropertyBenzothiazole, 6-methoxy-2-methylamino-2-Amino-6-methoxybenzothiazole (B104352)6-Methoxy-2-methylbenzothiazole
CAS Number 17454-69-41747-60-0 chemicalbook.com2941-72-2 fda.gov
Molecular Formula C₉H₁₀N₂OSC₈H₈N₂OS chemicalbook.comC₉H₉NOS fda.gov
Molecular Weight 194.25 g/mol 180.23 g/mol chemicalbook.com179.24 g/mol fda.gov
Appearance Not availableFine off-white to light tan powder chemicalbook.comClear deep yellow liquid fda.gov
Melting Point Not available195-197 °C182 °C (decomposition) fda.gov
Boiling Point Not availableNot available284 °C fda.gov
Water Solubility Not availableInsolubleInsoluble fda.gov
IUPAC Name N-methyl-6-methoxy-1,3-benzothiazol-2-amine6-methoxy-1,3-benzothiazol-2-amine chemicalbook.com6-methoxy-2-methyl-1,3-benzothiazole

Table 2: Summary of Relevant Research Findings on Precursor Compounds

Compound/Derivative ClassResearch FocusKey FindingsCitations
6-methoxy-2-aminobenzothiazole DerivativesSynthesis and Anti-inflammatory ActivityDerivatives were successfully synthesized and showed potential to suppress hemolysis in vitro, indicating anti-inflammatory properties. iosrjournals.org
6-methoxy-2-aminobenzothiazoleSynthesis and Antibacterial ActivityThe parent compound was synthesized from p-anisidine (B42471) and used as a starting material for further derivatives which were tested against various gram-positive and gram-negative bacteria. ekb.eg
6-substituted BenzothiazolesAntitumor ActivityThe presence of a nitro or cyano group at the C-6 position was found to increase antiproliferative activity. mdpi.com
6-methoxy-2-aminobenzothiazoleSynthesis and Anthelmintic ActivityThe compound was synthesized and characterized spectroscopically as part of a series evaluated for anthelmintic properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2OS B1616470 Benzothiazole, 6-methoxy-2-methylamino- CAS No. 51661-22-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51661-22-4

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

6-methoxy-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H10N2OS/c1-10-9-11-7-4-3-6(12-2)5-8(7)13-9/h3-5H,1-2H3,(H,10,11)

InChI Key

UUXRFTMIMLTQCN-UHFFFAOYSA-N

SMILES

CNC1=NC2=C(S1)C=C(C=C2)OC

Canonical SMILES

CNC1=NC2=C(S1)C=C(C=C2)OC

Other CAS No.

51661-22-4

Origin of Product

United States

Preclinical Biological Activities of Benzothiazole, 6 Methoxy 2 Methylamino and Its Derivatives

Investigations into Antimicrobial Efficacy

Derivatives of 6-methoxy-2-methylaminobenzothiazole have been a subject of research for their potential to combat various microbial pathogens. These investigations have explored their efficacy against a range of bacteria, fungi, and viruses.

Antibacterial Spectrum and Potency

The antibacterial potential of 6-methoxy-2-aminobenzothiazole and its derivatives has been evaluated against several bacterial strains. In one study, 6-methoxy-2-amino benzothiazole (B30560) (A1) was synthesized and served as a precursor for creating a series of hydrazone and pyrazole (B372694) derivatives. ekb.eg These synthesized compounds were then tested for their antibacterial activity against a panel of both Gram-positive (Bacillus subtilis & Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, and Enterobacter) bacteria. ekb.egresearchgate.net

The core structure, 6-methoxy-2-amino benzothiazole, was prepared through the reaction of p-anisidine (B42471) with ammonium (B1175870) thiocyanate (B1210189), followed by an oxidative ring closure. ekb.eg This parent compound was then modified. For instance, it underwent condensation reactions with different aldehydes to form hydrazones. ekb.eg Another derivative, 6-methoxy-2-hydrazinobenzothiazole, was prepared and subsequently reacted to form pyrazole-6-methoxybenzothiazole. ekb.eg The evaluation of these derivatives indicated varying degrees of antibacterial efficacy, highlighting the influence of specific structural modifications on their activity spectrum. ekb.egresearchgate.net

General studies on 2-aminobenzothiazoles have shown that derivatives can be effective against both Gram-positive and Gram-negative organisms. semanticscholar.org For example, certain 2-hydroxy derivatives of benzothiazole have demonstrated significant zones of inhibition against Staphylococcus aureus, Bacillus megaterium, Bacillus cereus, and various Shigella species, in some cases approaching the potency of the standard drug, ciprofloxacin. semanticscholar.org

Antifungal Properties

The antifungal activity of methoxy-substituted benzothiazole derivatives has been investigated, particularly against pathogenic fungi like Aspergillus niger. jgpt.co.inresearchgate.net Research has demonstrated that specific substitutions on the benzothiazole ring system are crucial for antifungal potency.

In a study focused on synthesizing novel methoxy-substituted benzothiazole derivatives, compounds were screened for their antifungal activity against Aspergillus niger using the cup plate method. jgpt.co.in Among the synthesized derivatives, two compounds, designated K-05 and K-06, exhibited potent antifungal activity, while others showed moderate inhibitory effects at concentrations of 50 µg/ml and 100 µg/ml when compared to the standard, griseofulvin. jgpt.co.in The synthesis involved condensing 2-amino-4-chloro-5-methoxy-benzothiazole with nitrobenzoylchloride and subsequently reacting it with various nitroanilines. jgpt.co.in

Another study on C-6 methyl-substituted benzothiazole derivatives also reported on their antifungal efficacy against Aspergillus niger. researchgate.net While the primary substitution was a methyl group, this research supports the broader finding that the benzothiazole nucleus is a viable scaffold for developing antifungal agents. The substitution pattern on the benzothiazole ring is a key determinant of the resulting compound's biological activity. jgpt.co.inresearchgate.net

Antiviral Evaluations

The benzothiazole moiety is a recognized pharmacophore in the development of antiviral agents. mdpi.com Research indicates that substitutions at various positions on the benzothiazole ring, including the 6-position, can significantly influence the antiviral potency of the resulting compounds. mdpi.com Specifically, the introduction of a methyl group at the 6th position has been noted to increase the potency of antiviral compounds. mdpi.com

Derivatives of benzothiazole have been evaluated for their activity against a range of viruses. For instance, certain benzothiazole derivatives have been tested for in vitro activity against HIV-1 and HIV-2 in human T-lymphocyte (MT-4) cells. mdpi.com One such derivative, (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone, was found to be active against a strain of the human immunodeficiency virus (HIV). mdpi.com

Furthermore, hybrid molecules incorporating the benzothiazole structure have been synthesized and tested against other viruses. Benzothiazolyl-pyridine hybrids, for example, have been evaluated for their efficacy against the H5N1 influenza virus and SARS-CoV-2. nih.gov The results showed that specific substitutions, such as a trifluoromethyl group on an attached phenyl ring, led to high activity against the H5N1 virus. nih.gov These studies underscore the potential of the benzothiazole scaffold, including 6-methoxy derivatives, as a basis for the design of novel antiviral agents. mdpi.comnih.gov

Anticancer Research and Cytotoxicity Studies

The 2-aminobenzothiazole (B30445) framework, including derivatives with a 6-methoxy substitution, has been extensively investigated for its potential as an anticancer agent. These studies have focused on the compounds' ability to inhibit the growth of cancer cells and to induce programmed cell death.

Inhibition of Cellular Proliferation in Cancer Cell Lines

Derivatives of 2-aminobenzothiazole have demonstrated significant antiproliferative effects against a variety of human cancer cell lines. The nature and position of substituents on the benzothiazole ring are critical in determining the cytotoxic potency.

For example, a study on a series of 2-aminobenzothiazoles containing a 1,3,4-oxadiazole (B1194373) moiety found that a compound with a 6-methoxyl group on the benzothiazole nucleus exhibited appreciable antiproliferative effects on C6 rat glioma and A549 human lung adenocarcinoma cell lines, with IC₅₀ values of 4.63 ± 0.85 and 39.33 ± 4.04 μM, respectively. nih.gov The same study noted that replacing the 6-methoxyl group with a chlorine atom significantly reduced the inhibitory potency, highlighting the positive contribution of the methoxy (B1213986) group to cytotoxicity. nih.govnih.gov

Other research has shown that 2-aminobenzothiazole derivatives can inhibit various cancer cell lines, including those from breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers. nih.gov The introduction of an electron-donating methoxy group has been suggested to improve cytotoxicity compared to electron-withdrawing groups. nih.gov The cytotoxic effect of 2-aminobenzothiazole itself has been shown to be dose- and time-dependent in human laryngeal carcinoma (HEp-2) cells. europeanreview.org These findings indicate that the 6-methoxy-2-aminobenzothiazole scaffold is a promising starting point for designing new anticancer agents that can effectively inhibit the proliferation of cancer cells. nih.govnih.govnih.gov

Apoptosis Induction Mechanisms in Neoplastic Cells

Inducing apoptosis, or programmed cell death, in cancer cells is a primary goal of cancer therapy. nih.gov Several studies have indicated that benzothiazole derivatives exert their anticancer effects by triggering apoptotic pathways in neoplastic cells.

The targeted elimination of cancer cells through apoptosis is a valued strategy in combating cancer. nih.gov Investigations into 2-aminobenzothiazole have revealed its ability to induce apoptosis in human laryngeal carcinoma cells. europeanreview.org After exposure to the compound, cells were observed to enter early and late apoptotic stages, suggesting that the compound's cytotoxic effects are mediated through the induction of apoptosis. europeanreview.org This process is often caspase-dependent. europeanreview.org

The molecular mechanisms underlying apoptosis are complex and can involve intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mdpi.comnih.gov Studies on related thiazole (B1198619) derivatives have shown they can induce apoptosis by reducing the mitochondrial membrane potential and activating caspases 7, 8, and 9. mdpi.com The process can also involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov While the specific mechanisms for 6-methoxy-2-methylaminobenzothiazole are still under detailed investigation, the broader family of 2-aminobenzothiazoles demonstrates a clear potential to function as pro-apoptotic agents in cancer cells, making them valuable candidates for further development. europeanreview.orgmdpi.com

Anti-Inflammatory and Immunomodulatory Effects

Derivatives of 2-amino-6-methoxy-benzothiazole have demonstrated notable anti-inflammatory and immunomodulatory activities in preclinical studies. The benzothiazole nucleus is present in numerous compounds evaluated for jejich biological activities, including anti-inflammatory properties. iosrjournals.org

One study focused on the synthesis of a hydrazino derivative of 2-amino-6-methoxy-benzothiazole. iosrjournals.org The anti-inflammatory potential of this compound was assessed in vitro through a red blood cell (RBC) membrane stabilization assay, which is used to model the stability of lysosomal membranes. The hydrazino derivative of 6-methoxy-benzothiazole showed a significant capacity to inhibit hemolysis, indicating a stabilizing effect on the cell membrane and suggesting potent anti-inflammatory activity. iosrjournals.org

Further research into other benzothiazole derivatives has elucidated their mechanism of action, showing they can target key mediators of the inflammatory response. Studies on 2-substituted benzothiazole derivatives in hepatocellular carcinoma (HCC) cells revealed their ability to diminish the levels of nuclear factor kappa B (NF-κB). nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes. By reducing NF-κB levels, these compounds subsequently decrease the expression of downstream effectors like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are pivotal in sustaining inflammatory processes. nih.govscilit.com This modulation of the NF-κB/COX-2/iNOS pathway highlights the anti-inflammatory potential of the benzothiazole scaffold. nih.gov

The immunomodulatory effects have also been explored. A study on a broad series of 26 benzothiazole analogs identified several compounds with potent inhibitory effects on phytohaemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs), with IC₅₀ values ranging from 3.7 to 11.9 μM. These compounds were also found to inhibit the production of the T-cell-derived cytokines Interleukin-2 (IL-2) and Interleukin-4 (IL-4), suggesting interference with the pathways leading to both cellular and humoral immune responses.

Enzyme Inhibition Studies

The structural versatility of the benzothiazole core allows it to interact with a variety of enzyme active sites, leading to inhibitory activity against several important therapeutic targets.

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is linked to diseases like cancer. nih.gov The thiazole framework is a key structural motif in many protein kinase inhibitors. nih.gov The 2-aminobenzothiazole scaffold, in particular, has been identified as a promising starting point for the design of receptor tyrosine kinase (RTK) inhibitors. For instance, a 2-aminobenzothiazole derivative was identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key RTK involved in angiogenesis, with an IC₅₀ value of 0.5 μM. nih.gov The development of multi-receptor tyrosine kinase inhibitors that target pathways involving MET, VEGFR2, AXL, and MER has shown significant antitumor and immunomodulatory activity in preclinical models. nih.gov Furthermore, some benzothiazole derivatives have been shown to inhibit lymphocyte-specific protein tyrosine kinase (Lck), a non-receptor tyrosine kinase essential for T-cell activation. This indicates the potential of these compounds to act as immunomodulators by targeting T-cell signaling pathways.

The phosphoinositide 3-kinase (PI3K) signaling pathway is fundamental to cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. acs.orgmdpi.com The γ-isoform of PI3K (PI3Kγ) is particularly important in mediating immune responses and is considered a key target for inflammatory diseases and immuno-oncology. nih.govnih.gov

The 2-aminobenzothiazole scaffold has proven to be a valuable template for developing potent and selective PI3Kγ inhibitors. nih.gov An early example, PIK-93, which features this scaffold, demonstrated potent inhibition of PI3Kγ with an IC₅₀ of 16 nM. nih.gov Subsequent structure-guided optimization efforts focusing on the C6 position of the benzothiazole ring led to derivatives with even greater potency. A compound featuring a 4,5-dimethoxypyridine substitution at this position exhibited a high binding affinity for PI3Kγ, with a Kᵢ value of 1 nM. nih.gov

In another study, a series of novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their PI3Kγ inhibitory activity. At a concentration of 100 μM, the most effective compounds, OMS1 and OMS2, achieved 47% and 48% inhibition of the PI3Kγ enzyme, respectively. acs.orgnih.gov Further research has also led to the discovery of benzothiazole-based dual inhibitors of PI3K and mTOR. nih.govacs.org These findings underscore the significant potential of benzothiazole derivatives as modulators of the PI3K pathway. nih.gov

Compound SeriesSpecific CompoundTargetInhibitory Activity
2-Aminobenzothiazole DerivativePIK-93PI3KγIC₅₀ = 16 nM
C6-substituted 2-AminobenzothiazoleCompound 51PI3KγKᵢ = 1 nM
Novel 2-Aminobenzothiazole DerivativesOMS1PI3Kγ47% inhibition @ 100 μM
OMS248% inhibition @ 100 μM

Heat shock protein 90 (Hsp90) is a molecular chaperone that facilitates the folding and stability of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival. nih.govatlasgeneticsoncology.org While most Hsp90 inhibitors target the N-terminal ATP-binding site, this often induces a pro-survival heat shock response. nih.gov Targeting the C-terminal domain (CTD) of Hsp90 offers an alternative allosteric mechanism that avoids this response, making it an attractive strategy for cancer therapy. nih.govnih.gov

The benzothiazole moiety has been identified as a key structural feature for the design of Hsp90 CTD inhibitors. nih.govnih.gov Researchers have successfully designed and synthesized libraries of 2,6-disubstituted benzothiazoles that act as Hsp90 CTD inhibitors. nih.gov In one such study, the antiproliferative activities of these compounds were evaluated in MCF-7 breast cancer cells. Several derivatives displayed low-micromolar efficacy, with compounds 5g and 9i being the most potent, exhibiting IC₅₀ values of 2.8 μM and 3.9 μM, respectively. nih.govnih.govresearchgate.net

Further mechanistic studies confirmed that these benzothiazole-based inhibitors function by degrading Hsp90 client proteins, such as Akt and c-Raf, without upregulating Hsp70 or Hsp90 itself, a characteristic feature of CTD inhibition. nih.gov This work establishes the benzothiazole scaffold as a viable starting point for the structure-based design of novel Hsp90 CTD-targeting anticancer agents. acs.orgresearchgate.net

CompoundCell LineActivityIC₅₀ Value (μM)
5gMCF-7Antiproliferative2.8 ± 0.1
9iMCF-7Antiproliferative3.9 ± 0.1

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com Enzymes such as cholinesterases (ChE) and monoamine oxidases (MAO) are key targets in AD therapy. nih.govmdpi.com Benzothiazole derivatives have emerged as a promising scaffold for designing dual inhibitors of these enzymes. nih.govresearchgate.net

In one study, a series of thirteen benzothiazolone derivatives were synthesized and evaluated for their inhibitory activity against both ChEs—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and MAOs. mdpi.comscilit.com The compounds were generally more effective against ChEs than MAOs. mdpi.com Notably, many derivatives showed preferential inhibition of BChE over AChE. Compound M13 was the most potent BChE inhibitor with an IC₅₀ value of 1.21 μM, while compound M2 showed a high selectivity for BChE over AChE (Selectivity Index = 28.99). mdpi.comscilit.com Kinetic studies revealed that compound M13 acts as a reversible and noncompetitive BChE inhibitor. scilit.com

Another study focused on 2-methylbenzo[d]thiazole derivatives and found them to be potent and highly selective inhibitors of human MAO-B. researchgate.net All thirteen compounds synthesized in this study exhibited IC₅₀ values below 0.017 µM for MAO-B. The most potent MAO-B inhibitor, compound 4d , had an IC₅₀ of 0.0046 µM, while the most potent MAO-A inhibitor was 5e with an IC₅₀ of 0.132 µM. researchgate.net These findings highlight that the benzothiazole scaffold can be effectively modified to create potent and selective inhibitors for targets relevant to neurodegeneration.

CompoundTarget EnzymeIC₅₀ Value (μM)Reference
M13BChE1.21 mdpi.comscilit.com
M2BChE1.38 mdpi.comscilit.com
4dMAO-B0.0046 researchgate.net
5eMAO-A0.132 researchgate.net

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov In humans, the urease produced by pathogens like Helicobacter pylori is a key virulence factor contributing to gastric ulcers and other disorders. frontiersin.org Therefore, the inhibition of urease is an important therapeutic strategy. frontiersin.org

Research has shown that 2-aminobenzothiazole derivatives possess significant urease inhibitory activity. A study involving the synthesis of new 2-amino-6-arylbenzothiazoles identified several potent inhibitors. researchgate.netresearchgate.net The most active compound in this series was 6-phenylbenzo[d]thiazole-2-amine (3e ), which exhibited an IC₅₀ value of 26.35 µg/mL against urease. Other derivatives, such as 2-amino-6-bromobenzothiazole (B93375) (2 ) and 6-p-tolylbenzo[d]thiazol-2-amine (3a ), also showed excellent inhibitory activity, with IC₅₀ values of 28.4 µg/mL and 27.27 µg/mL, respectively. These studies demonstrate that the 2-aminobenzothiazole structure is a promising pharmacophore for the development of novel urease inhibitors.

Receptor Ligand Binding and Modulation

Benzothiazole derivatives have been extensively studied for their ability to bind to and modulate various receptors within the central nervous system. This activity is crucial for their potential therapeutic applications in neurological disorders.

Certain benzothiazole derivatives have been identified as potent ligands for amyloid-beta (Aβ) fibrils, which are the primary component of amyloid plaques in Alzheimer's disease brains. This binding property makes them valuable as imaging agents for detecting Aβ deposits.

One key derivative, 2-(4′-Methylaminophenyl)benzothiazole (BTA-1), an uncharged analogue of Thioflavin-T, demonstrates a high affinity for Aβ fibrils. nih.govjohnshopkins.edu Studies using radiolabeled [³H]BTA-1 on postmortem brain homogenates from Alzheimer's disease (AD) patients showed that its binding is predominantly specific to the amyloid component. nih.govjohnshopkins.edu The binding affinity of [³H]BTA-1 to AD brain tissue was found to be in the nanomolar range, which is comparable to its affinity for synthetic Aβ fibrils. nih.gov This high-affinity binding was observed specifically in the gray matter of AD brains and was not present in control brain tissue or in the white matter of AD brains. nih.govjohnshopkins.edu Furthermore, various BTA analogues showed similar inhibitory constants (Ki) when competing with [³H]BTA-1 for binding sites in both AD brain homogenates and synthetic Aβ fibrils, suggesting a consistent and specific interaction with Aβ. nih.gov Multiscale modeling of another derivative, BTA-3, has shown that its photophysical properties can be specific to the binding sites within the same amyloid fibril, which could be leveraged to distinguish between amyloid subtypes. nih.gov

Table 1: Binding Affinities of Benzothiazole Derivatives to Amyloid-Beta (Aβ)

Compound Target Binding Constant (Kd) Reference
[³H]BTA-1 AD Brain Homogenates 5.8 ± 0.90 nM nih.gov

The dopamine (B1211576) system, particularly the D2 and D3 receptors, is a key target for treating psychotic and neurodegenerative diseases. nih.gov Research into benzothiazole-based ligands has revealed their potential as modulators of these receptors.

A series of benzothiazole derivatives was synthesized using a bioisosteric approach based on a known selective D3 receptor ligand. nih.gov Introducing the benzothiazole moiety was well-tolerated by both D2S and D3 receptor binding sites, leading to compounds with antagonist affinities in the low nanomolar range. nih.gov Notably, the substitution pattern on the benzothiazole ring and associated phenylpiperazine group was found to significantly influence binding affinity. For instance, a methoxy substitution at the 2-position of the 4-phenylpiperazine group led to a 22-fold increase in D2S receptor binding affinity compared to the parent ligand. nih.gov While these derivatives showed potent dual activity, they generally exhibited lower antagonist affinity for the D3 receptor compared to the parent compound. nih.gov Highly selective D3 receptor antagonists are sought after as they are predicted to have a low potential for locomotor side effects, which can be a confounding factor in evaluating their therapeutic potential for addiction and related disorders. nih.gov

Table 2: Dopamine Receptor Binding Affinities of Selected Benzothiazole Derivatives

Compound D2S Receptor (Ki, nM) D3 Receptor (Ki, nM) Reference
Derivative 4 2.5 3.6 nih.gov

| Derivative 1 (Parent Ligand) | >1000 | 1.6 | nih.gov |

Note: Derivative 4 is 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl) ethoxy)benzothiazole hydrogenoxalate. Derivative 1 is the parent D3 ligand BP-897.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, making it an important therapeutic target for neurological disorders. nih.govbiorxiv.org Benzothiazole derivatives have been explored for their potential as H3R ligands.

In a study aimed at developing dual-acting agents, a series of compounds were designed based on a known selective human H3R ligand. nih.govgoettingen-research-online.de These new derivatives displayed moderate affinity for the human H3R, with Ki values in the nanomolar range. nih.govgoettingen-research-online.de For example, one of the most active compounds in this series showed an hH3R Ki of 518 nM. nih.gov Other research has focused on multitargeting ligands, combining H3R antagonism with other activities. One such series of phenoxyalkyl derivatives showed high affinities for the human H3R, with several compounds exhibiting Ki values below 50 nM, and the most potent reaching a Ki of 12 nM. mdpi.com The affinity of these compounds was determined through in vitro radioligand binding assays using cell membranes expressing the human H3R. mdpi.com

Table 3: Human Histamine H3 Receptor (hH3R) Binding Affinities for Selected Derivatives

Compound Series Selected Compound hH3R Affinity (Ki, nM) Reference
Piperazine Derivatives Compound 17 518 nih.govgoettingen-research-online.de
Piperazine Derivatives Compound 16 592 nih.govgoettingen-research-online.de
Phenoxy-pentyl/-hexyl Compound 8 12 mdpi.com
Phenoxy-pentyl/-hexyl Compound 2 < 50 mdpi.com
Phenoxy-pentyl/-hexyl Compound 16 30 mdpi.com

Antioxidant Activity Investigations

Oxidative stress is implicated in the pathology of numerous diseases, and compounds with antioxidant properties are of significant interest. Several studies have investigated the antioxidant potential of benzothiazole derivatives, often in conjunction with other biological activities.

The antioxidant capacity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govgoettingen-research-online.de In one study, a benzothiazole derivative that also acted as an H3R ligand demonstrated significant antioxidant properties, reducing free radicals to a level corresponding to 50–60% of the activity of ascorbic acid in the DPPH assay. nih.gov Another study on a series of 2-aryl benzothiazole derivatives found that the compounds showed significant radical scavenging potential, with some performing better in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay than in the DPPH assay. researchgate.net The structure of the benzothiazole derivative plays a key role in its antioxidant capacity. nih.gov

Table 4: Antioxidant Activity of Selected Benzothiazole Derivatives

Derivative Assay Finding Reference
Piperazine Derivative 16 DPPH Showed 50-60% of ascorbic acid activity nih.govgoettingen-research-online.de
Piperazine Derivative 16 FRAP Showed >8% of ascorbic acid activity nih.gov
BTA-1 DPPH Better activity (at 60 µg/ml) than standard (at 40 µg/ml)
BTA-5 DPPH Better activity (at 80 µg/ml) than standard (at 60 µg/ml)

| BTA-8 | DPPH | Comparable activity (at 100 µg/ml) to standard (at 80 µg/ml) | |

Note: Standard used in the DPPH assay for BTA compounds was ascorbic acid.

Structure Activity Relationship Sar Studies of Benzothiazole, 6 Methoxy 2 Methylamino and Analogs

Elucidating the Role of the 6-Methoxy Substituent on Biological Activity

The substituent at the C-6 position of the benzothiazole (B30560) ring is a well-established determinant of biological activity. benthamscience.com The presence of a methoxy (B1213986) group (-OCH3) at this position, as seen in "Benzothiazole, 6-methoxy-2-methylamino-", is frequently associated with significant pharmacological properties, including antimicrobial and anticancer activities.

Research has shown that the 6-methoxy-2-aminobenzothiazole core is a valuable starting point for the synthesis of various derivatives with enhanced biological profiles. ekb.egresearchgate.net For instance, the synthesis of hydrazones and pyrazole (B372694) derivatives from 6-methoxy-2-aminobenzothiazole has yielded compounds with notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.egresearchgate.net The electron-donating nature of the 6-methoxy group is believed to play a crucial role in modulating the electronic environment of the entire benzothiazole system, which in turn influences its interaction with biological targets.

In studies on 2-arylbenzothiazoles, the introduction of substituents into the benzene (B151609) ring of the benzothiazole nucleus was found to be essential for antiproliferative activity. nih.gov Specifically, the compound 1-(6-methoxy-2-benzothiazolyl)-3-phenyl urea (B33335) (frentizole) has been recognized for its antimicrobial properties. nih.gov Furthermore, 6-methoxy benzothiazole-2-amine has demonstrated excellent inhibitory properties against interleukin-1 beta (IL-1β), a key inflammatory cytokine. ijper.org

The influence of the 6-methoxy group is often compared with other substituents to understand its specific contribution. For example, in a series of 6-substituted-2-(2-hydroxy/methoxyphenyl)benzothiazole derivatives, compounds with various substituents at the 6-position were evaluated for their antiproliferative activity. The results indicated that while substitution at C-6 is critical, the nature of the substituent dictates the potency and selectivity. nih.gov The presence of an electron-donating group, such as methoxy, often enhances activity compared to unsubstituted or electron-withdrawing group-substituted analogs.

Table 1: Biological Activity of Selected 6-Methoxybenzothiazole (B1296504) Derivatives

Compound Name Derivative Type Observed Biological Activity Reference(s)
6-methoxy-2-aminobenzothiazole Core Structure Precursor for antibacterial agents ekb.eg, researchgate.net
Hydrazones of 6-methoxy-2-hydrazinobenzothiazole Hydrazone Antibacterial (Gram-positive & Gram-negative) ekb.eg
Pyrazole-6-methoxybenzothiazole Pyrazole Antibacterial ekb.eg, researchgate.net
1-(6-methoxy-2-benzothiazolyl)-3-phenyl urea (Frentizole) Urea Antimicrobial nih.gov

Impact of 2-Methylamino and other Substitutions at the 2-Position on Efficacy and Selectivity

The C-2 position of the benzothiazole ring is a primary site for chemical modification, and substitutions at this position have a profound impact on the molecule's biological profile. benthamscience.com The 2-amino group is a particularly important functional group, serving as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, amides, and heterocyclic systems. ekb.egresearchgate.net

The specific nature of the substituent at the 2-position influences both the potency and the spectrum of activity. For instance, converting the 2-amino group of 6-methoxy-2-aminobenzothiazole into a hydrazino group (forming 6-methoxy-2-hydrazinobenzothiazole) creates an intermediate for producing pyrazole derivatives with antibacterial properties. ekb.egresearchgate.net

Further derivatization of the 2-amino group can lead to compounds with different biological targets. Studies on various 2-substituted benzothiazoles have highlighted the following trends:

Schiff Bases: Condensation of 2-aminobenzothiazoles with various aldehydes to form Schiff bases (imines) has been a common strategy to generate compounds with antimicrobial and anticancer activities. ekb.eg The nature of the aromatic aldehyde used in the condensation directly impacts the resulting activity.

Amide Linkages: The formation of an amide bond at the 2-position, such as in N-(6-fluorobenzo[d]thiazol-2-yl)benzamide, has been explored for anticancer applications. nih.gov

Heterocyclic Rings: Fusing or linking other heterocyclic rings to the 2-amino group can significantly alter the pharmacological properties. For example, reacting 2-aminobenzothiazole (B30445) derivatives with dicarbonyl compounds can yield pyrimidine-fused benzothiazoles, some of which exhibit selective antibacterial or antifungal activity. researchgate.net Specifically, 2-(Benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione showed selective activity against Corynebacterium xerosis. researchgate.net

The substitution pattern at the 2-position is critical for selectivity. For example, while many derivatives show broad-spectrum antimicrobial activity, certain modifications can confer selectivity towards specific bacterial strains or fungal species. researchgate.net The size, electronics, and hydrogen-bonding capacity of the C-2 substituent are all key factors in determining the binding affinity to the target enzyme or receptor.

Influence of Aromatic Ring Substitutions and Fused Ring Systems

Beyond the C-2 and C-6 positions, modifications to the benzene ring of the benzothiazole core and the introduction of fused ring systems are crucial strategies in drug design. SAR studies have consistently shown that the substitution pattern on the aromatic portion of the benzothiazole nucleus is essential for modulating activity. benthamscience.comnih.gov

Electron-donating groups on the aromatic ring are often associated with enhanced biological effects. ijper.org For example, in a series of Schiff bases derived from benzothiazole-triazole complexes, compounds bearing a 4-hydroxy, 4-dimethylamino, or 3,4-dimethoxy group on an associated aromatic ring displayed good antibacterial activity. ijper.org

Conversely, the introduction of electron-withdrawing groups, such as halogens, can also confer potent activity. The compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine was identified as a significant inhibitor of cancer cell proliferation. nih.gov This highlights that the optimal substitution depends heavily on the specific biological target.

Fusing other ring systems to the benzothiazole core can lead to novel chemical entities with unique properties. For example:

Benzothiazolo-triazoles: The synthesis of 8-fluoro-9-substituted (1,3)-benzothiazolo (5,1-b)-1,2,4-triazoles has been reported to yield compounds with antimicrobial activity.

Oxazepine/Thiazine/Quinazoline (B50416) Systems: Reacting 2-amino-6-methoxybenzothiazole (B104352) derivatives with anhydrides or amino/mercaptobenzoic acids can produce seven-membered heterocyclic rings (oxazepine, thiazine) or fused quinazoline systems. researchgate.net These derivatives have been tested for antibacterial efficacy. researchgate.net

The introduction of a second aromatic or heteroaromatic ring, particularly at the 2-position, is a common and effective strategy. The SAR of 2-arylbenzothiazoles indicates that substitutions on this second aryl ring are also critical. For instance, introducing a hydroxy group into the 2-aryl moiety of 2-arylbenzothiazoles was found to significantly improve selectivity against tumor cell lines. nih.gov

Conformational Flexibility and Steric Effects on Biological Interactions

The three-dimensional structure of benzothiazole derivatives, including their conformational flexibility and steric bulk, plays a pivotal role in their interaction with biological macromolecules. The planarity of the benzothiazole ring system is a key feature, but the substituents at various positions introduce conformational freedom that can be crucial for fitting into a binding pocket.

Steric hindrance is a significant factor influencing activity. For example, in a series of 2,5,6-trisubstituted benzimidazoles (a related heterocyclic system), the size of the alkyl groups at the 2-position was found to be critical to their antitubercular activity. nih.gov A cyclohexyl group, for instance, conferred high activity, suggesting an optimal size and shape for the substituent at that position. nih.gov This principle is transferable to benzothiazole systems, where bulky substituents at the C-2 or C-6 position can either enhance or diminish activity depending on the topology of the target's active site.

The linker connecting the benzothiazole core to other chemical moieties also affects conformational flexibility. For instance, the introduction of a -NHCSNH- (thiourea) linker between a purine (B94841) and a benzothiazole ring was noted as being important for antimicrobial effect. ijper.org The length and rigidity of such linkers dictate the possible spatial arrangements of the pharmacophoric groups, thereby influencing binding affinity.

In the development of 2-arylbenzothiazoles, the dihedral angle between the benzothiazole ring and the 2-aryl ring is a key conformational parameter. This angle can be influenced by substituents ortho to the bond connecting the two rings, which can force a non-planar conformation. Such conformational constraints can be beneficial if they lock the molecule into a bioactive conformation.

Pharmacophore Development and Lead Optimization Strategies

The collective SAR data from various studies on benzothiazole derivatives allows for the development of pharmacophore models. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

For many biologically active benzothiazoles, a general pharmacophore model can be proposed. This model typically includes:

The planar benzothiazole ring system as a core scaffold.

A hydrogen bond donor/acceptor group at the C-2 position (e.g., an amino or substituted amino group).

A specific substitution pattern on the benzene ring, often with an electron-donating group at C-6 (like methoxy) or a halogen.

An additional aromatic or lipophilic group, often attached at C-2, to engage in further interactions with the target.

Lead optimization is the process of refining the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. For "Benzothiazole, 6-methoxy-2-methylamino-", optimization strategies would involve systematically modifying each part of the molecule.

C-6 Position: While methoxy is effective, other alkoxy groups or bioisosteres could be explored to fine-tune lipophilicity and metabolic stability.

C-2 Position: The methylamino group can be extended (e.g., to ethylamino, proplyamino) to probe for additional hydrophobic interactions. Alternatively, it can be incorporated into a cyclic structure (e.g., piperidine, morpholine) to reduce conformational flexibility and potentially increase affinity. The amino group can also be acylated or derivatized with different aromatic or heterocyclic moieties.

Aromatic Ring: Further substitution on the benzene ring (e.g., at the C-4, C-5, or C-7 positions) could be explored, although this is often synthetically more challenging.

Literature on benzothiazole derivatives consistently points to the C-2 and C-6 positions as the most fruitful sites for modification to enhance biological activity. benthamscience.com By combining the insights from SAR studies, medicinal chemists can rationally design new analogs with a higher probability of success, accelerating the discovery of novel therapeutic agents.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how a ligand, such as a benzothiazole (B30560) derivative, might interact with a biological target, typically a protein or enzyme.

Research on benzothiazole scaffolds has utilized molecular docking to explore their potential as inhibitors for a variety of enzymes. For instance, docking studies have been performed on benzothiazole derivatives to investigate their interactions with targets like DNA gyrase subunit B of S. aureus, superoxide (B77818) dismutase 1, and the colchicine (B1669291) binding site of tubulin. nih.govnih.gov In one study, novel benzothiazole-piperazine derivatives were synthesized and their antimicrobial and antioxidant activities were evaluated. nih.gov Docking studies helped to elucidate the mechanism of action, showing interactions with key residues in the active sites of DNA gyrase and superoxide dismutase 1. nih.gov

Similarly, to understand the structural requirements for inhibiting the p56lck enzyme, a protein tyrosine kinase involved in T-cell signaling, molecular docking was carried out on 51 analogues of benzothiazole. biointerfaceresearch.com These studies provide information on binding patterns within the ATP binding site of the kinase, identifying interactions with the hinge region, allosteric sites, and the activation loop. biointerfaceresearch.com Other research has focused on designing benzothiazole hybrids as inhibitors for histone deacetylases (HDACs), where docking scores (ΔG) were calculated to predict binding affinities with the HDAC8 enzyme. hilarispublisher.com

These simulations are crucial for rational drug design, allowing researchers to prioritize which derivatives to synthesize and test based on their predicted binding affinity and interaction patterns with the target protein. chula.ac.thijprajournal.com

Table 1: Examples of Molecular Docking Targets for Benzothiazole Derivatives
Target Enzyme/ProteinPotential Therapeutic ApplicationKey Findings from Docking StudiesReference
Acetylcholinesterase (AChE)Alzheimer's DiseaseIdentified interaction mechanisms and binding affinities within the enzyme's active site. nih.gov
DNA Gyrase Subunit B (S. aureus)AntibacterialRevealed interactions with key residues, guiding the design of new potential inhibitors. nih.gov
p56lck Protein KinaseAnticancerProvided information on binding patterns at the ATP binding site, including hinge region interactions. biointerfaceresearch.com
Histone Deacetylase 8 (HDAC8)AnticancerPredicted binding affinities (ΔG) for hybrid molecules, with some showing lower (better) scores than the reference drug. hilarispublisher.com
Tubulin (Colchicine Binding Site)AnticancerConfirmed the capability of synthesized compounds to bind to the target and explained their binding modes. nih.gov
Dihydroorotase (E. coli)AntimicrobialShowed hydrogen bond formation with active site residues and hydrophobic interactions that could block substrate access. nih.gov

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are used to investigate the electronic structure and properties of molecules from first principles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and electronic properties of a molecule. nankai.edu.cn A smaller HOMO-LUMO gap generally implies higher reactivity and susceptibility to electronic excitation.

DFT calculations are frequently employed to determine the HOMO and LUMO energy levels and the corresponding energy gap for benzothiazole derivatives. researchgate.netresearchgate.net Studies have shown that the introduction of different substituents onto the benzothiazole core can significantly alter these energy levels. researchgate.net For example, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups can lower both HOMO and LUMO energies, often resulting in a reduced energy gap. researchgate.netbeilstein-journals.org This tuning of the HOMO-LUMO gap is essential for developing materials for optoelectronic applications. nankai.edu.cn

Table 2: Calculated HOMO-LUMO Gap for a Generic Benzothiazole Derivative
ParameterEnergy (eV)Significance
HOMO Energy-6.10Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-2.68Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.42Indicates electronic excitability and chemical reactivity.

Note: The values in the table are illustrative, based on representative data for similar compounds from the literature. nankai.edu.cn

TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. doi.org By calculating the energies of electronic transitions from the ground state to various excited states, it can predict the absorption maxima (λ_max). These theoretical predictions are often compared with experimental spectra to validate the computational method and aid in the interpretation of the observed spectral features. scielo.org.zamdpi.com For example, TD-DFT calculations on benzothiazole derivatives have been used to rationalize their photophysical properties, correlating the calculated transitions with the observed absorption bands. nih.gov

Similarly, DFT calculations using methods like Gauge-Including Atomic Orbital (GIAO) can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). doi.orgscielo.org.za Researchers compare the calculated chemical shifts with experimental data to confirm the molecular structure. mdpi.com Studies have shown a good correlation between the predicted and observed NMR spectra for various benzothiazole derivatives, confirming the reliability of the DFT approach for structural elucidation. scielo.org.zaresearchgate.net

Molecular Dynamics Simulations to Elucidate Binding Modes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing detailed information on the conformational changes, flexibility, and stability of the ligand-protein complex.

MD simulations have been applied to benzothiazole derivatives to refine the binding poses obtained from docking and to assess the stability of the interactions. biointerfaceresearch.comnih.gov For example, following docking of benzothiazole-based inhibitors into the p56lck enzyme, MD simulations were performed on selected molecules to understand the structural requirements for inhibition more deeply. biointerfaceresearch.com These simulations can reveal how water molecules mediate interactions, how the protein conformation adapts to the ligand, and provide a more accurate estimation of the binding free energy. nih.gov Such studies on HIV-1 reverse transcriptase with benzonitrile (B105546) inhibitors have shown that MD simulations can elucidate different interaction modes and highlight the contributions of specific residues to the binding energy. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. chula.ac.thnih.gov QSAR models are powerful tools in drug discovery for predicting the activity of newly designed molecules before their synthesis. researchgate.net

For benzothiazole derivatives, group-based QSAR (GQSAR) analysis has been performed to identify the structural fragments that contribute positively or negatively to their anticancer activity. chula.ac.th In one study, 41 benzothiazole derivatives were analyzed by fragmenting them into two parts (R1 and R2). chula.ac.th The generated GQSAR models, developed using multiple linear regression, revealed that the presence of hydrophobic groups at the R1 position could potentiate anticancer activity. chula.ac.th

The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (r²), which measures the fit of the model to the training data, and the cross-validation coefficient (q²), which assesses its predictive power. chula.ac.thnih.gov

Table 3: Example of a GQSAR Model for Anticancer Activity of Benzothiazole Derivatives
Model ParameterValueDescription
n (Number of compounds)28The size of the dataset used to build the model.
r² (Correlation Coefficient)0.71Indicates that 71% of the variance in biological activity is explained by the model.
q² (Cross-validation Coefficient)0.65A measure of the model's predictive ability. A value > 0.5 is generally considered good.
pred_r² (External Validation)0.72Measures the predictive performance on an external set of compounds not used in model generation.

Note: The data in the table is based on a reported GQSAR model for benzothiazole derivatives. chula.ac.th

In Silico Prediction of Biological Activity

In silico prediction encompasses a broad range of computational methods used to predict the biological properties of molecules. Beyond docking and QSAR, these methods include pharmacophore modeling and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

For novel benzothiazole derivatives, in silico tools are routinely used in the early stages of design. ijprajournal.com Software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential pharmacological effects based on the chemical structure. ijprajournal.com Furthermore, ADMET prediction tools (e.g., admetSAR) are employed to evaluate the drug-likeness and potential toxicity profiles of designed compounds, helping to filter out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic properties. ijprajournal.com

For example, in silico studies on 6-fluoro-triazolo-benzothiazole analogues were conducted to identify potential tubulin inhibitors, complementing in vitro antimitotic activity assays. pensoft.netresearchgate.net These computational predictions, including docking and ADMET analysis, provide valuable insights, suggesting that certain derivatives have promising binding affinities and favorable pharmacokinetic properties, marking them as potential lead candidates for further experimental validation. ijprajournal.comnih.govresearchgate.net

Research Applications of Benzothiazole, 6 Methoxy 2 Methylamino and Derivatives As Research Tools

Fluorescent Probes and Chemosensors for Biological and Environmental Analytes

Derivatives of 6-methoxy-2-methylamino-benzothiazole are prominent in the design of fluorescent probes and chemosensors. researchgate.net A fluorescent probe typically consists of a fluorophore (the signaling unit) and a receptor or reactive site that interacts with the target analyte. researchgate.net This interaction triggers a change in the probe's fluorescent properties, such as intensity or wavelength, enabling the detection and quantification of the target species. researchgate.net The benzothiazole (B30560) core is a popular choice for the fluorophore component due to its inherent fluorescence and the ability to tune its optical properties through chemical modification. rsc.org

Detection of Reactive Oxygen Species (e.g., Hydrogen Peroxide)

Reactive oxygen species (ROS) are byproducts of cellular metabolism, and their abnormal levels are linked to various diseases. researchgate.netrsc.org Consequently, developing probes for their detection is of significant interest. Bifunctional fluorescent sensors for detecting hydrogen peroxide (H₂O₂) have been developed using a benzothiazole core for localization and a boronic ester group as the reactive site for H₂O₂. researchgate.net The detection mechanism relies on the H₂O₂-mediated oxidation of the boronate to a phenol, which alters the fluorescence output of the molecule. acs.org

In one study, a derivative, 6-Methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole, was synthesized as part of a series of probes designed to detect both H₂O₂ and amyloid aggregates, which are relevant to neurodegenerative diseases. researchgate.net These probes demonstrated their capability as independent sensors for H₂O₂. researchgate.net

Sensing of Metal Ions (e.g., Hg²⁺, Cu²⁺)

The unique coordination chemistry of benzothiazole derivatives makes them excellent candidates for sensing metal ions.

A chemosensor for copper (Cu²⁺) and iron (Fe³⁺) was developed from 2-amino-6-methoxybenzothiazole (B104352). rsc.org This sensor, an unnatural amino acid derivative, showed a significant fluorimetric response to Cu²⁺ in acetonitrile (B52724) and a strong quenching effect in the presence of Fe³⁺ in an acetonitrile/water mixture. rsc.org This selectivity allows for the detection of different ions based on the solvent system. rsc.org

Other benzothiazole-based chemosensors have been designed for the selective and sensitive detection of zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺). researchgate.net These sensors can induce a color change from colorless to yellow, allowing for colorimetric "naked-eye" detection in addition to ratiometric fluorescence changes. researchgate.net The sensing mechanism involves the chelation of the metal ion with nitrogen and sulfur atoms within the benzothiazole derivative. researchgate.net

Table 1: Benzothiazole Derivatives as Metal Ion Sensors
Derivative CoreTarget Ion(s)Sensing MethodKey FindingReference
2-amino-6-methoxybenzothiazoleCu²⁺, Fe³⁺FluorimetricSelective detection of Cu²⁺ in acetonitrile and Fe³⁺ in acetonitrile/water. rsc.org
Biphenyl-benzothiazoleZn²⁺, Cu²⁺, Ni²⁺Ratiometric & ColorimetricAllows for "naked-eye" detection and fluorescence imaging in live cells. acs.orgresearchgate.net
General BenzothiazoleZn²⁺'Turn-on' FluorescenceHigh sensitivity with a detection limit of 7.5 × 10⁻⁷ mol L⁻¹. researchgate.net

Hydrazine (B178648) Detection

Hydrazine (N₂H₄) is a highly toxic and carcinogenic compound used in various industrial applications, making its detection in environmental and biological samples crucial. rsc.orgrsc.org Fluorescent probes based on the benzothiazole scaffold have been developed for this purpose. rsc.orgbohrium.com

One approach involves designing a probe that undergoes a specific chemical reaction with hydrazine, leading to a significant change in fluorescence. For instance, a probe combining benzothiazole and coumarin (B35378) moieties with a dicyanovinyl group was created. rsc.org Hydrazine induces a rapid (less than 1 minute) lactone ring-opening followed by the cleavage of the dicyanovinyl group, resulting in a 700-fold "turn-on" fluorescence enhancement and a low detection limit of 1.7 nM. rsc.org Other designs utilize mechanisms like the nucleophilic addition of hydrazine to the probe, which disrupts intramolecular charge transfer (ICT) and alters the fluorescent signal. researchgate.net These probes can be used to detect hydrazine in water samples, in the vapor phase using paper strips, and within living cells. researchgate.netrsc.org

Table 2: Performance of Benzothiazole-Based Hydrazine Probes
Probe Design PrincipleResponse TimeDetection Limit (LOD)Key FeatureReference
Benzothiazole-Coumarin (Lactone ring-opening)&lt; 1 minute1.7 nM700-fold fluorescence enhancement. researchgate.netrsc.org
Benzothiazole-Thiophene (Ester cleavage)&lt; 5 minutes56 nMApplicable for use in living zebrafish and on test strips. mdpi.com
Benzothiazole-BenzoindoleShortNot specifiedEnables integration with smartphone apps for detection. rsc.org

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. nih.gov

Derivatives of benzothiazole have been successfully engineered as AIE luminogens (AIEgens). For example, hybrids of methoxyquinolone and benzothiazole linked by a vinyl group exhibit significant AIE behavior. mdpi.comnih.gov In a mixture of THF and water, these compounds show a dramatic increase in fluorescence emission when the water fraction exceeds 70%, as the molecules aggregate due to poor solubility. mdpi.comnih.gov This property is valuable for creating highly sensitive sensors and for applications in solid-state lighting and bioimaging. nih.gov

Bioimaging Applications in Cellular Contexts

The ability of benzothiazole-based fluorescent probes to operate in aqueous environments and target specific analytes makes them powerful tools for bioimaging. These probes can be used to visualize the distribution and concentration of ions and molecules within living cells. researchgate.net

For example, a ratiometric benzothiazole-based sensor for Zn²⁺ has been successfully used for the fluorescence imaging of this ion in live cells, showing a distinct color change from red to green fluorescence upon binding. acs.orgresearchgate.net Similarly, probes designed for hydrazine detection have been applied to image hydrazine in live MDA-MB 231 cells. rsc.org The development of bifunctional probes, such as those that can simultaneously detect amyloid aggregates and reactive oxygen species, holds promise for studying complex cellular processes like those involved in neurodegeneration. researchgate.net

Development of Fluorescent Schiff Bases

Schiff bases are compounds containing a carbon-nitrogen double bond (imine or azomethine group) and are often formed by the condensation of a primary amine with an aldehyde or ketone. When a fluorescent moiety like benzothiazole is incorporated into their structure, the resulting Schiff bases can exhibit interesting photophysical and biological properties.

Schiff bases derived from 2-aminobenzothiazole (B30445) and its derivatives have been synthesized and characterized. These compounds are valuable as ligands in coordination chemistry and as fluorescent sensors. For instance, Schiff bases incorporating 2-amino-6-methylbenzothiazole (B160888) have been investigated for their potential as sensing probes for toxic metals like mercury through spectrofluorimetric techniques. The formation of the Schiff base can modulate the electronic properties of the benzothiazole core, leading to new or enhanced fluorescence characteristics that can be exploited for sensing applications.

Intermediates in the Synthesis of Advanced Materials (e.g., Organic Light-Emitting Diodes)

The field of organic electronics has seen significant advancements, with a particular focus on the development of novel materials for applications such as Organic Light-Emitting Diodes (OLEDs). Within this area, heterocyclic compounds play a crucial role as foundational building blocks for the synthesis of materials with tailored photophysical and electronic properties. The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a prominent structural motif in many organic functional materials.

While the broader class of benzothiazole derivatives has been extensively investigated for its utility in optoelectronic applications, specific research on "Benzothiazole, 6-methoxy-2-methylamino-" as a direct intermediate for the synthesis of advanced materials like OLEDs is not extensively documented in publicly available scientific literature. General studies on benzothiazole derivatives have shown that they can be versatile precursors for creating fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) materials. The electronic properties of the benzothiazole core can be finely tuned by the introduction of various substituent groups, which in turn influences the emission color, quantum efficiency, and charge transport characteristics of the resulting materials.

For instance, the introduction of electron-donating or electron-withdrawing groups onto the benzothiazole framework allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of materials for OLEDs, as the energy levels of the different layers within the device must be properly aligned to ensure efficient charge injection and recombination, leading to light emission.

Although direct synthetic routes and performance data for OLEDs specifically employing "Benzothiazole, 6-methoxy-2-methylamino-" as a starting material are not readily found, the structural features of this compound—namely the methoxy (B1213986) and methylamino groups—suggest that it could theoretically serve as a valuable intermediate. The methoxy group is a well-known electron-donating group, which would be expected to raise the HOMO level of the molecule. The methylamino group also possesses electron-donating characteristics. The strategic incorporation of such a substituted benzothiazole unit into a larger conjugated system could lead to materials with specific electronic and photophysical properties suitable for OLED applications.

However, without specific research findings, any discussion on its role remains speculative. The synthesis of advanced materials is a complex process, and the suitability of an intermediate is determined not only by its electronic properties but also by its reactivity, stability, and the ease with which it can be incorporated into larger molecular architectures.

Due to the lack of specific research data, a detailed analysis of research findings and data tables for OLEDs derived from "Benzothiazole, 6-methoxy-2-methylamino-" cannot be provided at this time. The scientific community has explored a wide array of other benzothiazole derivatives, and the general principles derived from those studies form the basis of our understanding of how such compounds could function in advanced materials.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of "Benzothiazole, 6-methoxy-2-methylamino-". Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "Benzothiazole, 6-methoxy-2-methylamino-", ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-amino-6-methoxybenzothiazole (B104352), shows characteristic signals for the aromatic protons and the methoxy (B1213986) and amino groups. chemicalbook.comnih.gov In a typical ¹H NMR spectrum of a 6-methoxy-2-aminobenzothiazole derivative, the methoxy protons appear as a singlet, while the aromatic protons exhibit splitting patterns corresponding to their positions on the benzothiazole (B30560) ring. iosrjournals.org For instance, in a study of a similar benzothiazole derivative, the aromatic protons were observed in the range of δ 7.08-8.01 ppm as a multiplet. iosrjournals.org The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the benzothiazole ring, the methoxy group, and the methylamino group resonate at distinct chemical shifts. nih.govrsc.org For 2-amino-6-methoxybenzothiazole, ¹³C NMR data is available, which helps in assigning the carbon signals of the title compound. nih.gov The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of neighboring atoms. mdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzothiazole Structures

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H 7.0-8.0 (m) 105-150
-OCH₃ ~3.8 (s) ~55
-NHCH₃ Variable ~30

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The FT-IR spectrum of "Benzothiazole, 6-methoxy-2-methylamino-" would be expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O functional groups. iosrjournals.org

The N-H stretching vibration of the amino group typically appears in the region of 3300-3500 cm⁻¹. iosrjournals.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears in the 2850-2960 cm⁻¹ range. researchgate.net The C=N stretching of the thiazole (B1198619) ring and C=C stretching of the benzene (B151609) ring are expected in the 1500-1650 cm⁻¹ region. researchgate.net The characteristic C-O stretching vibration of the methoxy group is typically found in the 1000-1300 cm⁻¹ range. researchgate.net FT-IR analysis of related benzothiazole derivatives has confirmed these characteristic peaks. iosrjournals.orgresearchgate.net

Table 2: Expected IR Absorption Bands for Benzothiazole, 6-methoxy-2-methylamino-

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (amino) 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
C=N Stretch (thiazole) 1500-1650
C=C Stretch (aromatic) 1450-1600
C-O Stretch (methoxy) 1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of benzothiazole derivatives typically shows absorption bands corresponding to π-π* and n-π* transitions. nist.govderpharmachemica.com For "Benzothiazole, 6-methoxy-2-methylamino-", the presence of the chromophoric benzothiazole system and the auxochromic methoxy and methylamino groups are expected to influence the absorption maxima. mdpi.com

Studies on similar compounds have shown absorption bands in the UV region. mdpi.comresearchgate.net The methoxy group, being an electron-donating group, generally causes a bathochromic (red) shift in the absorption spectrum. mdpi.com The solvent environment can also affect the position and intensity of the absorption bands.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Many benzothiazole derivatives are known to be fluorescent. mdpi.com The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the environment. nih.govnih.gov

The introduction of a methoxy group can enhance the fluorescence intensity and cause a red-shift in the emission spectrum. nih.gov The fluorescence of "Benzothiazole, 6-methoxy-2-methylamino-" could be influenced by factors such as solvent polarity and pH. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. nih.gov

For "Benzothiazole, 6-methoxy-2-methylamino-", mass spectrometry can confirm the molecular weight and provide evidence for the presence of the benzothiazole, methoxy, and methylamino moieties through characteristic fragment ions. nih.goviosrjournals.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for the analysis of complex mixtures and for the determination of compounds in various matrices. ethz.chlcms.cz

An LC-MS method for "Benzothiazole, 6-methoxy-2-methylamino-" would involve separating the compound from any impurities using a suitable LC column and mobile phase, followed by detection using a mass spectrometer. mdpi.com The mass spectrometer would provide the molecular weight and fragmentation data for the eluted compound, confirming its identity. researchgate.net LC-MS/MS, which involves further fragmentation of selected ions, can provide even more detailed structural information. mdpi.com

Table 3: Summary of Analytical Techniques and Their Applications

Technique Information Obtained
¹H NMR Proton environment and connectivity
¹³C NMR Carbon skeleton and functional groups
2D NMR Detailed structural elucidation
IR/FT-IR Identification of functional groups
UV-Vis Electronic transitions and chromophores
Fluorescence Emission properties and sensitivity to environment
MS Molecular weight and fragmentation pattern
LC-MS Separation, identification, and quantification

Chromatographic Separations

Chromatographic techniques are indispensable for the purification and analysis of "6-methoxy-2-methylamino-benzothiazole". These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

HPLC and its advanced version, UPLC, are cornerstone techniques for assessing the purity and stability of synthesized benzothiazole derivatives. nih.govresearchgate.net These methods are suitable for non-volatile and thermally sensitive compounds. The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

Studies on newly synthesized benzimidazole (B57391) derivatives, a related class of heterocycles, have utilized HPLC to confirm compound stability over time in a dimethyl sulfoxide (B87167) (DMSO) solution, with recoveries reported between 99.24% and 100.00%. researchgate.net Such methods are directly applicable to verify the integrity of "6-methoxy-2-methylamino-benzothiazole" samples for biological testing. nih.govresearchgate.net The purity of novel benzothiazole derivatives is routinely confirmed by HPLC, ensuring the quality of the compounds for further investigation. nih.gov

Table 2: Typical HPLC/UPLC Conditions for Benzothiazole Derivative Analysis This table outlines general conditions used for related compounds. Specific parameters would need to be optimized for "Benzothiazole, 6-methoxy-2-methylamino-".

ParameterDescriptionReference
Stationary PhaseC18 reverse-phase column (e.g., Kinetex Evo C18) massbank.eu
Mobile PhaseGradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netmassbank.eu
DetectorUV-Vis Detector researchgate.net
ApplicationPurity assessment, stability studies, quantitative analysis. nih.govresearchgate.net

Following synthesis, crude products often contain unreacted starting materials, by-products, and other impurities. Preparative chromatography is the standard method for isolating and purifying the target compound on a larger scale than analytical chromatography.

For benzothiazole derivatives, column chromatography using silica (B1680970) gel as the stationary phase is a common and effective purification strategy. nih.govmdpi.comnih.gov The crude product is loaded onto the column, and a solvent or a mixture of solvents (eluent) is passed through. Components are separated based on their polarity and affinity for the silica gel. Fractions are collected and analyzed, often by TLC, to identify those containing the pure product. Elution systems such as petroleum ether/ethyl acetate (B1210297) or n-hexane/ethyl acetate are frequently employed. nih.govmdpi.comnih.gov

Table 3: Examples of Preparative Chromatography Systems for Benzothiazole Derivatives These examples illustrate common purification strategies in the synthesis of related compounds.

Stationary PhaseEluent System (Mobile Phase)ApplicationReference
Silica GelPetroleum ether / Ethyl acetate (9:1 ratio)Purification of final solid product. nih.gov
Silica GelPetroleum ether / Ethyl acetate (8:1 ratio)Purification of crude product. mdpi.com
Silica Geln-hexane / Ethyl acetate (10:1 ratio)Purification of target compounds. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of chemical reactions and for the qualitative analysis of reaction mixtures. nih.govekb.eg It involves spotting the sample onto a plate coated with a thin layer of an adsorbent, typically silica gel. nih.govnih.gov The plate is then placed in a developing chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the sample.

TLC is routinely used in the synthesis of benzothiazole derivatives to track the consumption of starting materials and the formation of products. nih.govekb.eg Different solvent systems, such as toluene/chloroform or xylene/chloroform, can be used to achieve optimal separation of closely related benzothiazole compounds. tandfonline.com Visualization of the separated spots is often achieved under UV light or by using various chemical staining reagents. nih.gov

Table 4: TLC Systems for the Separation of Benzothiazole Derivatives This table provides examples of mobile phases used for the analysis of related compounds on silica gel plates.

Stationary PhaseMobile Phase (Solvent System)PurposeReference
Silica Gel GF254Not specified; used to monitor reaction progress.Reaction Monitoring nih.gov
Silica Gel GToluene : Chloroform (60% : 40%)Separation of Isomers tandfonline.com
Silica Gel GXylene : Chloroform (50% : 50%)Separation of Isomers tandfonline.com
Silica GelChloroform with various spray reagents.Characterization and identification. nih.gov

X-ray Crystallography for Structural Elucidation of Related Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While data for "6-methoxy-2-methylamino-benzothiazole" itself is not specified, the analysis of related benzothiazole derivatives provides invaluable insight into the molecular geometry, conformation, and intermolecular interactions that characterize this class of compounds. nih.goviucr.org

The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. This analysis confirms the connectivity of atoms and reveals detailed structural parameters such as bond lengths, bond angles, and torsion angles. iucr.org For example, the crystal structure of N-[(benzothiazol-2-yl)methylidene]methylamine N-oxide showed a nearly planar molecule, a conformation stabilized by a strong intramolecular S···O interaction. nih.gov Such studies are crucial for understanding structure-activity relationships and for the rational design of new molecules. nih.gov

Table 5: Crystallographic Data for an Exemplary Benzothiazole Derivative (C-2-benzothiazole-N-methylnitrone) This data illustrates the type of information obtained from X-ray crystallography of a related compound.

ParameterValueReference
Chemical FormulaC₉H₈N₂OS nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
Unit Cell Dimensionsa = 5.5253 (14) Å, b = 7.4528 (19) Å, c = 10.839 (4) Å α = 83.51 (2)°, β = 85.79 (3)°, γ = 77.39 (3)° nih.gov
Volume (V)432.2 (2) ų nih.gov

Q & A

Q. How do non-covalent interactions enhance the potency of benzothiazole-based inhibitors?

  • Methodological Answer :
  • O→S Interactions : Stabilize ligand conformations in binding pockets (e.g., benzothiazole 14 vs. benzoxazole 15 in Abl kinase inhibition) .
  • Hydrogen Bonding : Optimize substituents (e.g., urea groups) to form H-bonds with catalytic residues .

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